2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine and its derivatives have been studied extensively in the context of synthesis and structural analysis. Research has demonstrated the synthesis of various derivatives through methods like the aza-Wittig reaction, as well as characterizing their structures using techniques such as X-ray analysis (Liu, He, & Ding, 2007). Similar studies have been conducted on related compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Synthesis of New Derivatives and Biological Activity
The compound has been used as a precursor for synthesizing new pyrimidine derivatives, employing reactions like Suzuki cross-coupling. Such derivatives have been tested for biological activities like microbial inhibition, showing varying degrees of sensitivity against different bacterial isolates (Jafar et al., 2013). This research underlines the compound's potential in developing new therapeutic agents.
Quantum Chemical Characterization
Studies have also focused on the quantum chemical characterization of derivatives, investigating hydrogen bonding sites through methods like molecular electrostatic potential maps and energetic parameters of complexation reactions. This research aids in understanding the fundamental properties of the compound and its derivatives (Traoré et al., 2017).
Docking Studies and Synthesis Methods
There are also studies that have developed methods for synthesizing derivatives of this compound and conducted docking studies to predict their interactions with biological targets. This approach is crucial in drug design and understanding the potential therapeutic applications of these compounds (Bommeraa, Merugu, & Eppakayala, 2019).
Anticancer Potential
Some derivatives of 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine have been designed and synthesized with a focus on their anticancer activities. These compounds have been screened against various cancer cell lines, showing promising results, especially in lung cancer cell lines (Rashid et al., 2014).
properties
IUPAC Name |
2-chloro-N-(3-chlorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-2-1-3-8(6-7)14-9-4-5-13-10(12)15-9/h1-6H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNMIOTYEQOALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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